molecular formula C15H18N2O2S B2362816 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea CAS No. 2034545-04-3

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea

Cat. No.: B2362816
CAS No.: 2034545-04-3
M. Wt: 290.38
InChI Key: ZQWITOWLZUGRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a hydroxyethyl group, an ethyl linker, and a phenylurea moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of the hydroxyethyl group

    Substitution: Formation of various substituted phenylurea derivatives

Mechanism of Action

The mechanism of action of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWITOWLZUGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.